molecular formula C12H12N2O3S2 B1471968 N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 1279692-50-0

N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B1471968
CAS No.: 1279692-50-0
M. Wt: 296.4 g/mol
InChI Key: UJCOUWBWZBNHGV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

Research on derivatives of N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide has shown significant anti-inflammatory activities. For instance, a study synthesized eight derivatives and found that among these, three showed significant anti-inflammatory activity, with another exhibiting moderate activity (Sunder & Maleraju, 2013). Another research synthesized and characterized similar derivatives, evaluating their potential as anti-inflammatory agents (Horishny et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of compounds derived from this compound. Research has shown that certain synthesized compounds exhibit excellent antibacterial and antifungal activities (Zala et al., 2015), and another study highlighted the antimicrobial activity of related derivatives against a panel of bacteria, mycobacteria, and fungi (Krátký et al., 2017).

Potential in Anticancer Research

Several compounds derived from this chemical have been evaluated for their anticancer activities. For example, a study synthesized a series of derivatives and screened them for anticancer activity, identifying hit-compounds with significant effects (Havrylyuk et al., 2010). Another research focused on the synthesis of derivatives with potential anticancer and trypanocidal activities, finding compounds with inhibitory effects on tumor cell lines (Holota et al., 2019).

Luminescent Properties

The luminescent properties of certain derivatives have also been a subject of study. A study investigated the luminescence properties of benzothiazole derivatives, which are structurally similar, for applications in white light emission (Lu et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-9-4-2-1-3-8(9)13-10(16)5-6-14-11(17)7-19-12(14)18/h1-4,15H,5-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOUWBWZBNHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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